Phenothiazine, 10-(N-(2-(1-pyrrolidinyl)ethyl)glycyl)-
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Overview
Description
Phenothiazine, 10-(N-(2-(1-pyrrolidinyl)ethyl)glycyl)- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry, due to their unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core at specific positions. For the compound , the synthesis involves the introduction of a pyrrolidinyl group and a glycyl moiety. Common synthetic routes include:
N-Substitution Reactions:
Coupling Reactions: The glycyl moiety can be introduced through coupling reactions, often using peptide coupling reagents.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(N-(2-(1-pyrrolidinyl)ethyl)glycyl)- undergoes various chemical reactions, including:
Oxidation: Phenothiazine derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .
Scientific Research Applications
Phenothiazine, 10-(N-(2-(1-pyrrolidinyl)ethyl)glycyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenothiazine, 10-(N-(2-(1-pyrrolidinyl)ethyl)glycyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Phenothiazine, 10-(N-(2-(1-pyrrolidinyl)ethyl)glycyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the glycyl moiety enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
94577-67-0 |
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Molecular Formula |
C20H23N3OS |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-(2-pyrrolidin-1-ylethylamino)ethanone |
InChI |
InChI=1S/C20H23N3OS/c24-20(15-21-11-14-22-12-5-6-13-22)23-16-7-1-3-9-18(16)25-19-10-4-2-8-17(19)23/h1-4,7-10,21H,5-6,11-15H2 |
InChI Key |
VSRGEXWFUOGHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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